molecular formula C11H13BrClN B3018817 5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride CAS No. 1803581-78-3

5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride

Cat. No.: B3018817
CAS No.: 1803581-78-3
M. Wt: 274.59
InChI Key: LELTXTMEBNUUTH-UHFFFAOYSA-N
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Description

5’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-3-amine hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-3-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2’,3’-dihydrospiro[cyclopropane-1,1’-indene] followed by amination to introduce the amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-3-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted spirocyclic compounds, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

5’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-3-amine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design and development.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-3-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-3-carboxylic acid
  • 5-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride

Uniqueness

5’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-3-amine hydrochloride is unique due to its specific spirocyclic structure and the presence of both bromine and amine functional groups. This combination of features makes it a versatile compound for various chemical reactions and applications in research and industry.

Properties

IUPAC Name

6-bromospiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN.ClH/c12-8-1-2-9-7(5-8)3-4-11(9)6-10(11)13;/h1-2,5,10H,3-4,6,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELTXTMEBNUUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2N)C3=C1C=C(C=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803581-78-3
Record name 5'-bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride
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